12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene
Description
12-Methyl-1,8,10-triazatricyclo[7.4.0.0²,⁷]tridec-8-ene (hereafter referred to by its systematic name) is a nitrogen-rich tricyclic compound featuring a fused azetidine and triazole ring system. It is synthesized via a multi-step process involving 1-(2'-azidobenzoyl)-azetidin-2-thione (44a) treated with triethylamine (Et₃N) at -10°C, followed by purification via silica gel chromatography (EtOAc/Hex, 1:4) to yield an orange oil with an 84% yield . The compound’s tricyclic framework includes three nitrogen atoms positioned across the azetidine and triazole moieties, with a methyl substituent at the 12-position contributing to its stereoelectronic properties. Its stability at room temperature and solubility in organic solvents make it a candidate for further functionalization in medicinal and materials chemistry.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-methyl-2,3,4,5a,6,7,8,9,9a,10-decahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H19N3/c1-8-6-12-11-13-9-4-2-3-5-10(9)14(11)7-8/h8-10H,2-7H2,1H3,(H,12,13) |
InChI Key |
KRSVXOODNJHOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C2NC3CCCCC3N2C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Chemical Reactions Analysis
12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tricyclic compounds.
Scientific Research Applications
12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets. The tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
The following analysis compares 12-Methyl-1,8,10-triazatricyclo[7.4.0.0²,⁷]tridec-8-ene with structurally related compounds, focusing on synthesis, structural features, and reactivity.
Key Compounds for Comparison :
12-Methyl-1,2,3-triazolino[1,5-a]azetidino[1,4-c][1,4]benzodiazepin-2-on-14-thione (46) Structure: Features a fused triazolino-azetidino-benzodiazepine system with a thione group at position 14. Synthesis: Derived from further cyclization of intermediate 44a under thermal conditions . Differentiator: Incorporates a benzodiazepine ring, enhancing aromatic conjugation compared to the simpler tricyclic system of the target compound.
11-Thioxo-8,9-dimethyl-azetidino[2,1-c][1,4]benzodiazepin-2-one (47) Structure: Contains a thioxo group at position 11 and methyl substituents at positions 8 and 8. Synthesis: Produced via nucleophilic substitution involving dimethylaminopyridine (DMAP) and 4-ethenyl-1-azetidin-2-thione (43b) . Differentiator: The thioxo group and dimethyl substituents introduce steric and electronic effects absent in the target compound.
Octahydropentalene Derivatives (e.g., 12-Methyloctahydropentalene) Structure: Fully saturated bicyclic hydrocarbons lacking heteroatoms. Synthesis: Prepared via catalytic hydrogenation and dehydrogenation with selenium to yield phenanthrene .
Data Table: Comparative Analysis
Research Findings
- Synthetic Efficiency : The target compound’s 84% yield outperforms typical yields for benzodiazepine derivatives (e.g., 46 and 47), where multi-step cyclization often reduces efficiency .
- Electronic Effects : The methyl group in 12-Methyl-1,8,10-triazatricyclo[7.4.0.0²,⁷]tridec-8-ene stabilizes the tricyclic core, whereas thione/thioxo groups in 46 and 47 increase susceptibility to nucleophilic attack .
- Historical Context : Early hydrocarbon systems like octahydropentalene (1933) lack the functional versatility of modern N-heterocycles but provided foundational insights into aromatic stabilization .
Biological Activity
12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene is a complex heterocyclic compound characterized by a unique tricyclic structure that includes multiple nitrogen atoms. This structural arrangement contributes to its distinctive chemical properties and potential applications in various biological contexts, particularly in antimicrobial activities and interactions with biological targets.
- Molecular Formula : C₁₁H₁₉N₃
- Molecular Weight : 193.29 g/mol
- CAS Number : 1701523-45-6
The compound's tricyclic structure allows for unique reactivity and interaction patterns with biological systems, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Preliminary studies indicate that This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It also demonstrates antifungal properties that could be beneficial in treating fungal infections.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been reported to interact with cellular targets such as enzymes and membrane components, potentially disrupting essential biological processes.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound :
-
Study on Antibacterial Activity :
- A study conducted on various derivatives of tricyclic compounds demonstrated that modifications to the nitrogen positioning significantly influenced antibacterial efficacy.
- Results indicated a correlation between structural features and the degree of inhibition observed against specific bacterial strains.
-
Fungal Resistance Study :
- Research focusing on antifungal properties revealed that the compound could effectively inhibit pathogenic fungi, suggesting potential applications in agricultural settings to combat crop diseases.
-
Toxicity Assessments :
- Toxicological evaluations have been performed to assess the safety profile of the compound in vitro and in vivo, indicating a favorable safety margin at therapeutic doses compared to established antifungal agents.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and properties of This compound compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Tricyclic structure with three nitrogen atoms | Exhibits significant antimicrobial activity |
| 10-Methyl-1,3-benzodiazole derivatives | Benzene ring addition | Enhanced stability due to aromaticity |
| 13-(N-Arylaminocarbonyl)-9-methyl derivatives | Contains oxygen in the ring | Different reactivity patterns |
This table highlights the uniqueness of This compound , particularly its specific arrangement of nitrogen atoms which may influence its biological activity differently than other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
